N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride is an organic compound with the molecular formula C7H12ClN3O2S . It has an average mass of 237.707 Da and a monoisotopic mass of 237.033875 Da . This compound is commonly used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a sulfonamide group and an aminoethyl group .Physical And Chemical Properties Analysis
This compound appears as a powder . The specific melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A key application of this compound is in the synthesis of heterocyclic compounds. For instance, a one-pot synthesis method has been developed for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b]thiazol-5-yl)sulfonamides, starting from 2-aminopyridines or 2-aminothiazole, showcasing the versatility of sulfonamide-based reactions in yielding heterocyclic structures with potential pharmaceutical relevance (Rozentsveig et al., 2013).
Antimicrobial Applications
Another significant application is its contribution to antimicrobial research. A study detailed the synthesis and antimicrobial activity of pyridines and pyridine-based sulfa-drugs, demonstrating the antimicrobial potential of these compounds, including those derived from N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride (El‐Sayed et al., 2017).
Catalysis and Coupling Reactions
Additionally, N-(2-pyridyl) sulfonamide derivatives have been explored for their catalytic properties, particularly in coupling reactions. One study focused on tetrakis [N-(2-pyridyl) sulfonamide] di palladium as a novel binuclear Pd-complex, emphasizing its application in Heck and Suzuki coupling reactions, which are pivotal in creating complex organic structures (Mehdipour et al., 2017).
Pro-Apoptotic Effects in Cancer Research
The sulfonamide derivatives, including this compound, have shown promising results in cancer research, particularly in inducing pro-apoptotic effects. A study synthesized compounds bearing the sulfonamide fragment, revealing their potential in activating pro-apoptotic genes and pathways, thus highlighting a therapeutic avenue in cancer treatment (Cumaoğlu et al., 2015).
Molecular Docking and Biological Activity
Further, N-(2-pyridyl)-para-styrene sulfonamide derivatives have been studied for their biological activity against microbial strains, with molecular docking studies providing insights into their mechanism of action. This emphasizes the compound's role in designing new antimicrobial agents (Shafieyoon et al., 2019).
Mechanism of Action
While the specific mechanism of action for N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride is not provided, sulfonamides in general exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They are used in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
The safety information for N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-(2-aminoethyl)pyridine-3-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c8-3-5-10-13(11,12)7-2-1-4-9-6-7;/h1-2,4,6,10H,3,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUELGTJVEKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-16-9 | |
Record name | N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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